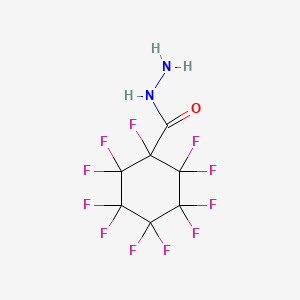
1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbohydrazide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbohydrazide typically involves the fluorination of cyclohexane derivatives followed by the introduction of carbohydrazide groups. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The process generally includes the purification of the final product through distillation or recrystallization to achieve high purity levels required for specific applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially fluorinated cyclohexane derivatives.
Substitution: Formation of substituted cyclohexane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbohydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques such as MRI due to its fluorine content.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and coatings that require chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbohydrazide involves its interaction with molecular targets through its fluorinated structure. The fluorine atoms create a highly electronegative environment, which can influence the compound’s binding affinity to specific proteins or enzymes. This interaction can modulate biological pathways, making it useful in various biomedical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Another highly fluorinated compound with similar stability and resistance properties.
Perfluorohexanesulfonyl fluoride: Known for its use in surface-active agents and chemical synthesis.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Used as a cosurfactant in nanocrystal synthesis.
Uniqueness
1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbohydrazide stands out due to its specific combination of fluorine atoms and carbohydrazide groups, which provide unique chemical reactivity and stability. This makes it particularly valuable in applications requiring high resistance to chemical and thermal degradation.
Eigenschaften
CAS-Nummer |
33843-80-0 |
|---|---|
Molekularformel |
C7H3F11N2O |
Molekulargewicht |
340.09 g/mol |
IUPAC-Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C7H3F11N2O/c8-2(1(21)20-19)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h19H2,(H,20,21) |
InChI-Schlüssel |
SDELTKRIHUURAT-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B14149326.png)
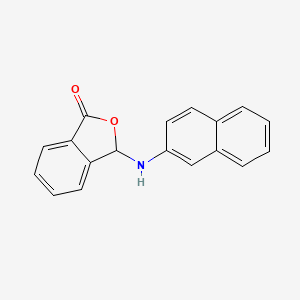
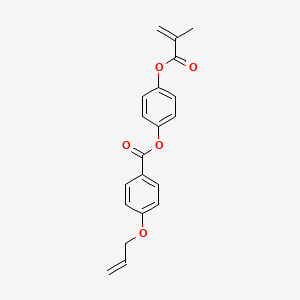
![5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B14149343.png)

![3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14149346.png)
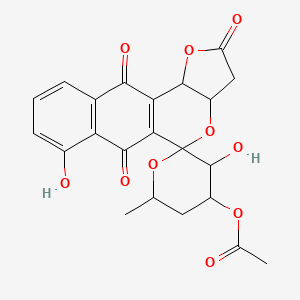
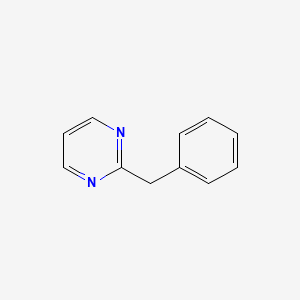
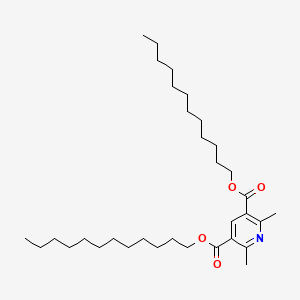
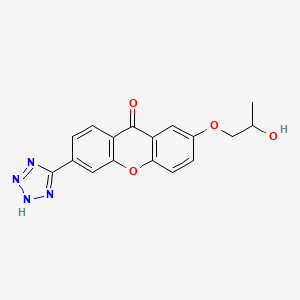
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14149364.png)
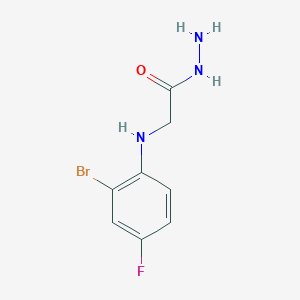
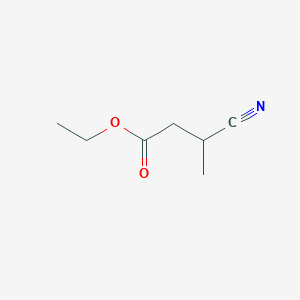
![N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide](/img/structure/B14149397.png)
